Phenyl vinyl sulfide
Overview
Description
Phenyl vinyl sulfide, also known as this compound, is an organic compound characterized by a vinyl group attached to a benzene ring through a sulfur atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that it’s a precursor to phenyl vinyl sulfoxide and phenyl vinyl sulfone , which have various applications in organic synthesis .
Mode of Action
Phenyl vinyl sulfide participates in various chemical reactions. For instance, it can react with lithium enolates of ketones at -78°C in THF to yield bicyclo [n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β- (dialkylamino)dithioacetals .
Biochemical Pathways
It’s known that it can be used in the synthesis of complex compounds . It’s also used as an equivalent of ethene cation in the synthesis of complex compounds .
Pharmacokinetics
Its physical properties such as boiling point (94-95 °c/25 mmhg) and density (1042 g/mL at 25 °C) are known , which could influence its pharmacokinetics.
Result of Action
It’s known that it can be used in the synthesis of 2-fluoropyridinyl-6-oxy- precursors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with lithium enolates of ketones requires a temperature of -78°C . Furthermore, its storage temperature is recommended to be 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl vinyl sulfide can be synthesized through various methods. One common approach involves the reaction of thiophenol with acetylene under basic conditions. Another method includes the use of sodium iodide-mediated sulfenylation of alcohols and sulfinic acids .
Industrial Production Methods: Industrial production of vinylsulfanylbenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Phenyl vinyl sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert vinylsulfanylbenzene to thiophenol derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Phenyl vinyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its reactivity with biological molecules.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- Vinyl Sulfone
- Phenyl Vinyl Sulfone
- Vinyl Sulfide
Phenyl vinyl sulfide stands out due to its unique combination of a vinyl group and a sulfide linkage, offering distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPDOIGGGXSAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30232-71-4 | |
Record name | Benzene, (ethenylthio)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30232-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60171265 | |
Record name | Phenyl vinyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-73-7 | |
Record name | (Ethenylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1822-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl vinyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1822-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenyl vinyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl vinyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYL VINYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253GML9Q62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phenyl vinyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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